molecular formula C18H28N4OS B10926859 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N'-(3-methoxypropyl)thiourea

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N'-(3-methoxypropyl)thiourea

Cat. No.: B10926859
M. Wt: 348.5 g/mol
InChI Key: XWICQXJFMJWBOM-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives It is characterized by the presence of an adamantyl group, a pyrazole ring, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with the pyrazole derivative in the presence of a Lewis acid catalyst.

    Formation of the Thiourea Moiety: The final step involves the reaction of the adamantyl-pyrazole derivative with 3-methoxypropyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antifungal and antibacterial agent due to its ability to inhibit the growth of various pathogens.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiourea moiety can form hydrogen bonds with target proteins, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-1H-pyrazol-1-yl}acetamide
  • N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N’-(3-methoxypropyl)thiourea stands out due to its unique combination of an adamantyl group, a pyrazole ring, and a methoxypropyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H28N4OS

Molecular Weight

348.5 g/mol

IUPAC Name

1-[1-(1-adamantyl)pyrazol-3-yl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C18H28N4OS/c1-23-6-2-4-19-17(24)20-16-3-5-22(21-16)18-10-13-7-14(11-18)9-15(8-13)12-18/h3,5,13-15H,2,4,6-12H2,1H3,(H2,19,20,21,24)

InChI Key

XWICQXJFMJWBOM-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=NN(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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